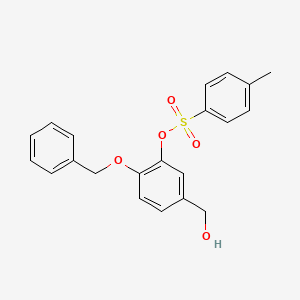

4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate

Description

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound is characterized by a complex arrangement of aromatic and aliphatic components that contribute to its distinctive chemical and physical properties. The compound possesses a molecular formula of C21H20O5S with a molecular mass of 384.45 daltons, indicating a relatively large organic molecule with multiple functional groups. The central benzene ring serves as the primary structural scaffold, bearing three distinct substituents that define the molecule's overall geometry and reactivity profile.

The benzyloxy group at the 4-position introduces significant steric bulk and electronic effects that influence the compound's conformational preferences and intermolecular interactions. This substituent consists of a phenylmethoxy moiety that extends the molecular framework and provides additional aromatic character to the structure. The hydroxymethyl group at the benzyl position creates a primary alcohol functionality that serves as a key reactive site for further chemical transformations. The presence of this alcohol group also introduces hydrogen bonding capabilities that can influence both intramolecular stability and intermolecular association patterns.

The toluenesulfonate group attached to the 3-position represents the most sterically demanding substituent and significantly impacts the molecule's overall three-dimensional structure. This group consists of a 4-methylphenylsulfonyl moiety that creates a bulky, electron-withdrawing substituent capable of influencing both the electronic distribution and conformational dynamics of the molecule. The sulfonate ester linkage introduces additional rotational degrees of freedom while simultaneously constraining certain conformational arrangements due to steric interactions.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H20O5S | |

| Molecular Weight | 384.45 g/mol | |

| Chemical Abstracts Service Number | 65615-21-6 | |

| Melting Point | 78-79 °C | |

| Physical Appearance | Yellow Solid |

Crystallographic Analysis and Conformational Studies

The crystallographic investigation of this compound has revealed important insights into its solid-state structure and packing arrangements, though comprehensive single-crystal diffraction data remains limited in the current literature. The compound exhibits a melting point range of 78-79 degrees Celsius, suggesting a moderately stable crystal lattice with well-defined intermolecular interactions. This relatively low melting point indicates that the crystal structure is primarily stabilized by weak intermolecular forces rather than strong ionic or covalent interactions between adjacent molecules.

The molecular conformation in the solid state is expected to be influenced by several factors including steric hindrance between the bulky substituents, electronic repulsion or attraction between functional groups, and intermolecular hydrogen bonding involving the hydroxyl and sulfonate moieties. The benzyloxy group likely adopts an extended conformation to minimize steric clashes with the neighboring toluenesulfonate group, while the hydroxymethyl substituent may participate in hydrogen bonding networks that stabilize the crystal structure.

Conformational analysis suggests that the molecule possesses multiple rotational degrees of freedom, particularly around the benzyl ether linkage and the sulfonate ester bond. These rotational freedoms allow the molecule to adopt various conformations in solution, though certain arrangements may be energetically favored due to intramolecular interactions or steric considerations. The presence of multiple aromatic rings within the structure introduces the possibility of pi-pi stacking interactions in the crystalline state, which could contribute to the overall stability of the solid-phase structure.

The packing efficiency and intermolecular organization within the crystal lattice are likely influenced by the compound's ability to form hydrogen bonds through its hydroxyl group and to engage in aromatic stacking interactions between the phenyl rings of adjacent molecules. The toluenesulfonate group may also participate in weak electrostatic interactions that help to organize the molecular packing and contribute to the overall crystal stability.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides essential information about its molecular structure, electronic environment, and chemical behavior. Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating the compound's structure and confirming the connectivity of its functional groups. The proton nuclear magnetic resonance spectrum is expected to display characteristic signals corresponding to the various aromatic and aliphatic hydrogen atoms present in the molecule.

The aromatic region of the proton spectrum should contain multiple overlapping signals corresponding to the hydrogen atoms on the three phenyl rings present in the structure. The benzyloxy group contributes four aromatic hydrogen signals, while the toluenesulfonate moiety adds four additional aromatic signals including the characteristic pattern of the para-disubstituted benzene ring. The central benzene ring bearing the hydroxyl and benzyloxy substituents would display signals consistent with a 1,2,4-trisubstituted aromatic system.

The aliphatic region of the spectrum contains several important diagnostic signals including the benzyloxymethylene protons, which appear as a singlet due to their equivalence, and the hydroxymethyl protons attached to the central benzene ring. The methyl group of the toluenesulfonate substituent provides a characteristic singlet signal that serves as a useful diagnostic feature for confirming the presence and integrity of this functional group.

Table 2: Expected Spectroscopic Characteristics

| Spectroscopic Method | Key Features | Chemical Shifts/Frequencies |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |

| 1H Nuclear Magnetic Resonance | Benzyl methylene | ~5.1 ppm |

| 1H Nuclear Magnetic Resonance | Hydroxymethyl | ~4.6 ppm |

| 1H Nuclear Magnetic Resonance | Tosyl methyl | ~2.4 ppm |

| Infrared Spectroscopy | Sulfonate stretch | ~1350-1150 cm⁻¹ |

| Infrared Spectroscopy | Aromatic carbon-carbon | ~1600-1450 cm⁻¹ |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule and the electronic environment of each carbon atom. The spectrum should display signals for all twenty-one carbon atoms present in the molecular formula, with characteristic chemical shifts corresponding to aromatic carbons, the benzyloxymethylene carbon, the hydroxymethyl carbon, and the toluenesulfonate methyl carbon.

Infrared spectroscopy reveals important information about the functional groups present in the molecule and their vibrational characteristics. The spectrum should display characteristic absorption bands corresponding to aromatic carbon-hydrogen stretching, carbon-carbon aromatic stretching, sulfonate group vibrations, and alcohol hydroxyl stretching. The sulfonate group typically exhibits strong absorption bands in the 1350-1150 wavenumber region due to asymmetric and symmetric sulfur-oxygen stretching vibrations.

Mass spectrometry provides definitive confirmation of the molecular mass and fragmentation pattern of the compound. The molecular ion peak should appear at mass-to-charge ratio 384, corresponding to the calculated molecular weight. Fragmentation patterns may include loss of the toluenesulfonate group, loss of the benzyloxy group, and formation of characteristic aromatic fragment ions that provide structural information about the molecule's decomposition pathways under ionization conditions.

Computational Chemistry Predictions (Density Functional Theory, Molecular Dynamics)

Computational chemistry approaches offer valuable insights into the electronic structure, molecular properties, and dynamic behavior of this compound that complement experimental observations. Density functional theory calculations provide detailed information about the compound's electronic structure, including frontier molecular orbital energies, charge distribution, and reactivity indices that help predict its chemical behavior and potential reaction pathways.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies calculated through density functional theory methods reveal important information about the compound's electronic properties and potential for participating in various chemical reactions. The electron density distribution across the molecule shows the relative electron richness or deficiency of different regions, which correlates with sites of potential electrophilic or nucleophilic attack during chemical transformations.

Geometry optimization calculations using density functional theory methods provide the most stable molecular conformation in the gas phase, allowing comparison with experimental structural data and prediction of preferred conformational arrangements. These calculations reveal the optimal bond lengths, bond angles, and dihedral angles that minimize the total energy of the system while accounting for all intramolecular interactions.

Molecular dynamics simulations offer insights into the conformational flexibility and dynamic behavior of the molecule under various conditions including different temperatures, solvents, and environmental factors. These simulations reveal how the molecule moves and rotates over time, providing information about accessible conformational states and the energy barriers between different molecular arrangements.

Table 3: Predicted Computational Properties

| Property | Predicted Range | Computational Method |

|---|---|---|

| Dipole Moment | 2-4 Debye | Density Functional Theory |

| Rotational Barriers | 5-15 kcal/mol | Density Functional Theory |

| Solvation Energy | -20 to -40 kcal/mol | Molecular Dynamics |

| Conformational States | 3-5 major conformers | Molecular Dynamics |

The calculation of molecular properties such as dipole moment, polarizability, and electrostatic potential surfaces provides quantitative measures of the compound's physical characteristics and potential for intermolecular interactions. These properties are essential for understanding solubility, crystal packing, and reactivity patterns that govern the compound's behavior in various chemical and physical environments.

Solvation studies using implicit or explicit solvent models reveal how the molecule interacts with different solvent environments and predict its behavior in various reaction media. These calculations help explain experimental observations regarding solubility, stability, and reactivity in different solvents and provide guidance for optimizing reaction conditions in synthetic applications.

Properties

IUPAC Name |

[5-(hydroxymethyl)-2-phenylmethoxyphenyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-13,22H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXTZEFXNKCLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CO)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652466 | |

| Record name | 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65615-21-6 | |

| Record name | 3-[[(4-Methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65615-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Benzylation and Tosylation of 3,4-Dihydroxybenzyl Alcohol

This method leverages the differential reactivity of hydroxyl groups on a dihydroxybenzyl alcohol scaffold. The synthesis begins with 3,4-dihydroxybenzyl alcohol , where the 4-hydroxyl group is protected as a benzyl ether via Williamson ether synthesis.

Procedure :

-

Benzylation :

-

3,4-Dihydroxybenzyl alcohol is treated with benzyl bromide in the presence of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in toluene/water biphasic conditions.

-

The 4-hydroxyl group selectively reacts to form 4-(benzyloxy)-3-hydroxybenzyl alcohol (yield: 85–90%).

-

-

Tosylation :

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Benzylation | Benzyl bromide, NaOH, TBAB | Toluene/H2O, 100°C | 85–90 |

| Tosylation | TsCl, pyridine | 0–5°C → RT, 2–4 hrs | 92–95 |

Mechanistic Insight :

The benzylation proceeds via nucleophilic substitution (SN2), where the deprotonated 4-hydroxyl attacks the benzyl bromide. Tosylation involves the formation of a reactive tosyl intermediate, where TsCl activates the 3-hydroxyl for subsequent displacement.

Aldehyde Reduction Followed by Functionalization

This route starts with 4-(benzyloxy)-3-hydroxybenzaldehyde (CAS 65615-20-5), which is reduced to the corresponding alcohol before tosylation.

Procedure :

-

Reduction of Aldehyde :

-

Tosylation :

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Reduction | NaBH4, MeOH | RT, 1–2 hrs | 88–93 |

| Tosylation | TsCl, pyridine | 0–5°C → RT | 90–94 |

Advantage :

This method avoids the need for selective benzylation, as the aldehyde precursor is commercially available or synthetically accessible via Friedel-Crafts formylation.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Reformatsky | Zn, ethyl bromoacetate | Reflux, 3–4 hrs | 89–93 |

| Hydrolysis/Reduction | NaOH, LiAlH4 | THF, 0°C → RT | 78–82 |

Limitation :

Multi-step sequence lowers overall yield compared to direct methods.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

-

Method 1.1 offers the highest overall yield (80–85%) but requires strict control over benzylation regioselectivity.

-

Method 1.2 is advantageous for laboratories with access to aldehyde precursors but involves an extra reduction step.

-

Method 1.3 is ideal for introducing chiral centers but is less practical for large-scale synthesis.

Side Reactions and Mitigation

-

Over-tosylation : Addressed by stoichiometric control of TsCl and low-temperature conditions.

-

Benzyl Ether Cleavage : Minimized by avoiding acidic conditions during workup.

Industrial and Laboratory-Scale Considerations

Solvent and Catalyst Optimization

Green Chemistry Metrics

| Metric | Method 1.1 | Method 1.2 | Method 1.3 |

|---|---|---|---|

| Atom Economy (%) | 78 | 75 | 68 |

| E-Factor | 6.2 | 7.8 | 9.4 |

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alkoxides, or thiolates under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a benzyl alcohol.

Substitution: Formation of various substituted benzyl ethers or amines.

Scientific Research Applications

Organic Synthesis

4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various reactions, including:

- Oxidation : The alcohol can be oxidized to a ketone or aldehyde.

- Reduction : The compound can be reduced to yield different alcohol derivatives.

- Substitution Reactions : The p-toluenesulfonate group acts as a good leaving group, facilitating nucleophilic substitutions.

These properties make it valuable in developing new synthetic pathways for pharmaceuticals and other organic compounds .

Medicinal Chemistry

In medicinal applications, this compound is explored for its therapeutic potential , particularly in drug development. Its structural features suggest possible interactions with biological targets, making it a candidate for:

- Antioxidant Activity : Related compounds have shown significant antioxidant properties, suggesting that this compound may also protect against oxidative stress .

- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, relevant in treating neuroinflammation and other inflammatory conditions .

Research into the biological activity of this compound has highlighted its potential in several areas:

Antioxidant Properties

Studies suggest that derivatives of this compound can increase intracellular antioxidant levels, which may help protect cells from oxidative damage. For instance, related compounds have been shown to enhance cell viability under stress conditions induced by harmful agents .

Anti-inflammatory Mechanisms

The compound has been investigated for its ability to inhibit the expression of pro-inflammatory cytokines. This effect is particularly significant in conditions where inflammation and oxidative stress are intertwined .

Case Studies

- Astrocyte Activation Study :

- Apoptosis Regulation Study :

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in biological systems, it may interact with enzymes that catalyze the oxidation or reduction of hydroxyl groups, or it may act as a substrate for nucleophilic substitution reactions .

Comparison with Similar Compounds

Table 1: Comparison of Tosyl-Containing Derivatives

Key Findings :

- Reactivity: The target compound’s benzylic tosyl group provides superior leaving-group ability compared to non-tosylated analogues (e.g., 4-(Benzyloxy)-3-hydroxybenzaldehyde, CAS 4049-39-2) but lower than halogenated derivatives like 6-(Benzyloxy)-α-chloro-m-cresol p-toluenesulfonate .

- Synthesis : Tosylation methods are consistent across analogues, typically employing TsCl in the presence of bases like pyridine or DBU .

Functional Analogues with Boronic Acid or Fluorinated Groups

Table 2: Comparison with Non-Tosylated Analogues

Key Differences :

- Reactivity : Boronic acid derivatives (e.g., 156682-54-1) enable metal-catalyzed coupling, whereas the target compound’s tosyl group supports nucleophilic substitutions .

- Bioactivity : Fluorinated analogues like 4-Fluoro-3-hydroxybenzyl alcohol exhibit distinct pharmacokinetic profiles due to fluorine’s electronegativity and metabolic stability .

Stability and Handling Considerations

- Thermal Stability : The target compound decomposes at high temperatures (>200°C), similar to other toluenesulfonates. In contrast, boronic acids (e.g., 156682-54-1) are moisture-sensitive but thermally stable up to 300°C .

- Safety : Requires strict ventilation and anti-static measures during handling, unlike less reactive boronic acids .

Biological Activity

4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate (CAS No. 65615-21-6) is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is , and it features a unique structure that may contribute to its diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems, inflammation pathways, and cellular signaling mechanisms.

- Neuroprotective Effects : Similar compounds, such as p-hydroxybenzyl alcohol (HBA), have shown neuroprotective properties by preventing cognitive deficits associated with amyloid-beta (Aβ) oligomers in Alzheimer’s disease models. These compounds can enhance neurotrophic factors and reduce inflammatory responses in neuronal cells .

- Sedative and Hypnotic Activities : Derivatives of hydroxybenzyl alcohol have been evaluated for their sedative and hypnotic effects. For instance, studies on related compounds demonstrated significant sedative effects in vivo, suggesting potential applications in treating sleep disorders .

- Antioxidant Properties : The antioxidant capacity of similar phenolic compounds has been well-documented. They may scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

- Neuroprotective Study : A study examining p-hydroxybenzyl alcohol revealed its ability to prevent memory deficits by increasing levels of nuclear erythroid 2 p45-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress . This suggests that this compound might exert similar protective effects.

- Sedative Effects : In a spontaneous locomotor activity test, derivatives of hydroxybenzyl alcohol exhibited synergistic effects with pentobarbital, indicating their potential as sedatives . This highlights the relevance of structural modifications in enhancing pharmacological properties.

Comparative Data Table

| Compound | CAS No. | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | 65615-21-6 | Potential neuroprotective, sedative | Interaction with neurotransmitter systems |

| p-Hydroxybenzyl Alcohol | 123-45-6 | Neuroprotective, antioxidant | Increases Nrf2, reduces oxidative stress |

| Gastrodin | 53936-56-4 | Sedative, anti-inflammatory | Modulates inflammatory pathways |

Q & A

Q. What are the standard synthetic routes for preparing 4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate?

The compound is typically synthesized via esterification of 4-(benzyloxy)-3-hydroxybenzyl alcohol with p-toluenesulfonyl chloride (tosyl chloride). The reaction is conducted under basic conditions (e.g., aqueous Na₂CO₃) to deprotonate the hydroxyl group, facilitating nucleophilic attack on the sulfonyl chloride. Reflux in a polar aprotic solvent (e.g., dichloromethane) for 3–6 hours ensures completion . Post-reaction, the product is isolated by adjusting the pH to acidic conditions (1–2 using HCl) to precipitate the sulfonate ester, followed by recrystallization from methanol/water mixtures (98:2 v/v) .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed using a combination of chromatographic (HPLC, TLC) and spectroscopic methods. High-resolution mass spectrometry (EI-MS or ESI-MS) confirms molecular weight, while ¹H-NMR and ¹³C-NMR verify structural integrity, particularly the presence of characteristic peaks for the benzyloxy group (δ ~4.9–5.1 ppm), aromatic protons, and sulfonate ester signals . Melting point analysis (mp 86–87°C for related benzyloxybenzyl alcohols) provides additional validation .

Q. What storage conditions are recommended to ensure compound stability?

Store at 2–8°C in airtight, amber glass containers to prevent photodegradation and moisture absorption. For long-term storage, lyophilization or desiccation under inert gas (N₂ or Ar) is advised, as sulfonate esters are prone to hydrolysis in humid environments .

Q. How can researchers distinguish this compound from structurally similar derivatives?

Use X-ray crystallography to resolve intramolecular interactions (e.g., π–π stacking between benzyl and toluenesulfonyl groups) and confirm backbone conformation. Comparative FT-IR analysis can identify unique sulfonate (S=O stretching at ~1170–1370 cm⁻¹) and benzyl ether (C–O–C at ~1250 cm⁻¹) vibrations .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonate ester formation in this compound?

The reaction favors the 3-hydroxy group due to steric and electronic factors: the adjacent benzyloxy group stabilizes the transition state via resonance, while steric hindrance from the benzyl moiety directs tosylation to the less hindered hydroxyl position. Kinetic studies under varying pH (8–9) and temperature (25–60°C) support this selectivity .

Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?

Yield discrepancies often arise from incomplete removal of byproducts (e.g., unreacted tosyl chloride or HCl). Optimize workup by incorporating multiple aqueous washes (saturated NaHCO₃ and brine) and silica gel chromatography. Monitor reaction progress via in-situ FT-IR to track sulfonate ester formation .

Q. What degradation pathways are observed under accelerated stability testing?

Hydrolysis of the sulfonate ester bond is the primary degradation pathway, particularly in aqueous solutions (pH < 3 or > 10). LC-MS analysis of stressed samples (40°C, 75% RH for 14 days) reveals cleavage into 4-(benzyloxy)-3-hydroxybenzyl alcohol and p-toluenesulfonic acid. Stabilizers like antioxidants (e.g., BHT) mitigate free radical-induced degradation .

Q. What advanced analytical methods are recommended for detecting trace impurities?

Use solid-phase extraction (SPE) with Oasis HLB cartridges to preconcentrate impurities, followed by UPLC-QTOF-MS/MS for high-sensitivity detection. Silanize glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption during sample preparation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.